4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine

Catalog No.
S13001815
CAS No.
654072-34-1
M.F
C19H17N
M. Wt
259.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-...

CAS Number

654072-34-1

Product Name

4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine

IUPAC Name

4-[3-(4-methylphenyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]pyridine

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

InChI

InChI=1S/C19H17N/c1-13-2-4-14(5-3-13)18-16-6-7-17(12-16)19(18)15-8-10-20-11-9-15/h2-11,16-17H,12H2,1H3

InChI Key

MBRBCZYWJUJSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3CC2C=C3)C4=CC=NC=C4

The compound 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is a complex organic molecule characterized by its bicyclic structure and the presence of a pyridine ring. This compound features a bicyclo[2.2.1]heptadiene moiety, which is known for its unique structural properties and potential reactivity patterns. The molecular formula for this compound is C16H17NC_{16}H_{17}N, and it has a molecular weight of approximately 239.32 g/mol.

The bicyclic structure contributes to the compound's stability and potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyridine ring enhances its electronic properties, making it a candidate for further chemical modifications and applications.

The reactivity of 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine can be attributed to its functional groups. Key reactions include:

  • Electrophilic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, which can introduce various substituents onto the ring.
  • Nucleophilic Addition: The double bonds in the bicyclic structure can undergo nucleophilic addition reactions, particularly with nucleophiles that can attack the electrophilic centers.
  • Oxidation and Reduction: The compound may also participate in oxidation-reduction reactions, altering its functional groups and potentially leading to new derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine suggests potential pharmacological properties. Compounds with similar structures have been studied for their:

  • Antimicrobial Activity: Some derivatives exhibit significant activity against various bacterial strains.
  • Anticancer Properties: Certain bicyclic compounds have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Pyridine derivatives are often explored for their neuroprotective potential in neurodegenerative diseases.

Further studies are needed to fully elucidate the biological mechanisms and therapeutic potentials of this specific compound.

The synthesis of 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine can be achieved through several methods:

  • Cycloaddition Reactions: Utilizing [2+2] or [4+2] cycloaddition reactions involving suitable precursors can yield the desired bicyclic structure.
  • Functional Group Transformations: Starting from simpler pyridine derivatives, functional group transformations such as alkylation or acylation can introduce the bicyclic moiety.
  • Multi-step Synthesis: A combination of several synthetic steps may be required to construct the complex structure, often involving protecting group strategies to manage reactive sites during synthesis.

These methods underline the importance of strategic planning in organic synthesis to achieve complex molecular architectures.

4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting various diseases.
  • Material Science: Its unique structural properties could be harnessed in developing advanced materials with specific electronic or optical characteristics.
  • Organic Synthesis: This compound could act as an intermediate or building block for synthesizing more complex organic molecules.

Interaction studies involving 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine focus on its binding affinities with biological targets:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can reveal insights into its mechanism of action and potential therapeutic uses.
  • Receptor Binding Studies: Understanding how it binds to receptors involved in disease pathways is crucial for assessing its pharmacological profile.

These studies are essential for advancing knowledge about the compound's efficacy and safety in therapeutic contexts.

Several compounds share structural similarities with 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine, which can provide context for its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[2.2.1]heptadieneBicyclic structureSimple diene without pyridine
4-MethylpyridinePyridine ringLacks bicyclic framework
7-Bicyclo[2.2.1]hepteneSimilar bicyclic coreDoes not possess a phenyl substituent

These comparisons highlight how 4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine is distinguished by its combination of a bicyclic framework and a pyridine moiety with specific substituents that may enhance its biological activity and reactivity profile.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

259.136099547 g/mol

Monoisotopic Mass

259.136099547 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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